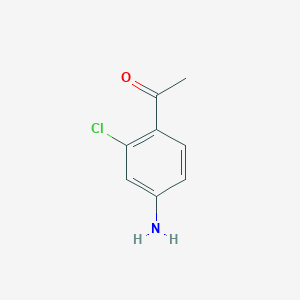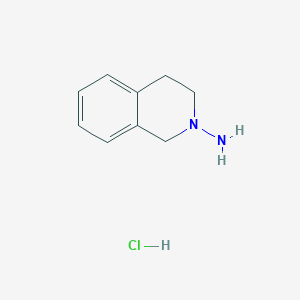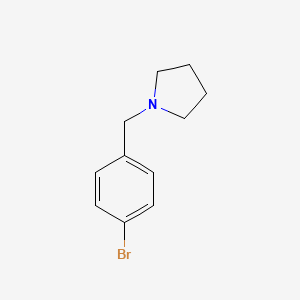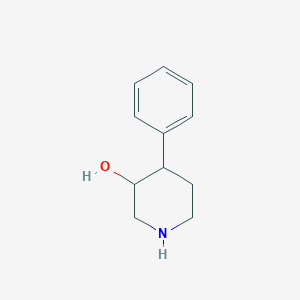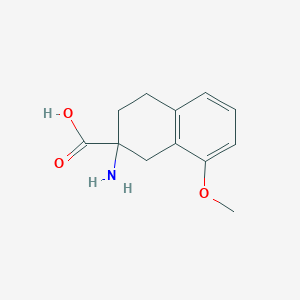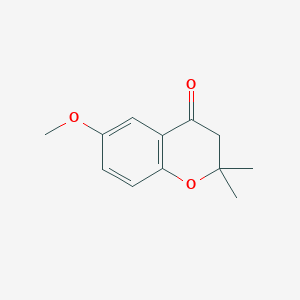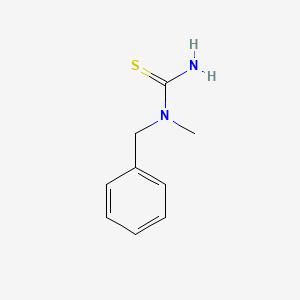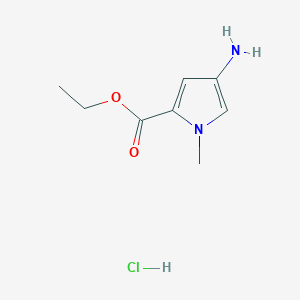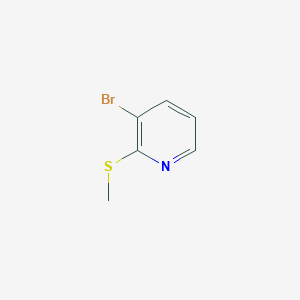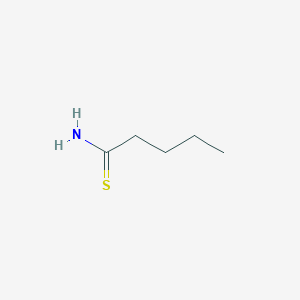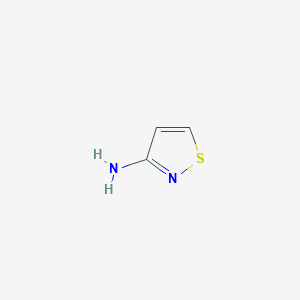
Isothiazol-3-amine
描述
Isothiazol-3-amine is an organic compound that belongs to the isothiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms
作用机制
Target of Action
Isothiazol-3-amine, a derivative of isothiazolinone, primarily targets enzymes with thiols at their active sites . These enzymes play a crucial role in various biological processes, including antimicrobial, antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory activities .
Mode of Action
The mode of action of this compound involves the formation of mixed disulfides upon interaction with these thiol-containing enzymes . This interaction inhibits the life-sustaining enzymes, thereby exhibiting its biocidal activity .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involving the targeted thiol-containing enzymes. The inhibition of these enzymes disrupts the normal functioning of these pathways, leading to the compound’s antimicrobial and antifungal effects .
Pharmacokinetics
It is known that isothiazolinones, in general, have a low molecular weight, which allows them to penetrate the skin .
Result of Action
The result of this compound’s action at the molecular and cellular level is the inhibition of microbial growth and biofouling . This makes it an effective biocide in various industrial water treatment applications .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its (photo)chemical stability can be affected by exposure to light . Moreover, its use is restricted by EU legislation due to its potential ecotoxicological hazards and its ability to cause skin irritations and allergies .
生化分析
Biochemical Properties
Isothiazol-3-amine plays a crucial role in biochemical reactions, particularly due to its ability to interact with enzymes and proteins. It is known to inhibit enzymes that contain thiol groups at their active sites. This inhibition occurs through the formation of mixed disulfides, which disrupt the enzyme’s normal function . Additionally, this compound has been shown to interact with proteins involved in cellular signaling pathways, further influencing biochemical processes .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It has been observed to influence cell signaling pathways, leading to alterations in gene expression and cellular metabolism . For instance, this compound can modulate the activity of transcription factors, thereby affecting the expression of genes involved in cell growth and differentiation . Moreover, this compound has been reported to impact cellular metabolism by inhibiting key metabolic enzymes, resulting in changes to metabolic flux and metabolite levels .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. This compound binds to enzymes and proteins, leading to enzyme inhibition or activation . The formation of mixed disulfides with thiol-containing enzymes is a key aspect of its mechanism of action . Additionally, this compound can induce changes in gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. It has been found that this compound is relatively stable under standard laboratory conditions . Prolonged exposure to light and heat can lead to its degradation, resulting in reduced efficacy . Long-term studies have shown that this compound can cause sustained changes in cellular function, particularly in terms of gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exert beneficial effects, such as antimicrobial activity and modulation of immune responses . At high doses, this compound can cause toxic effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, indicating that there is a critical concentration above which the compound’s adverse effects become pronounced .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to inhibit enzymes involved in the synthesis of nucleotides and amino acids, leading to alterations in metabolic flux . Additionally, this compound can affect the levels of key metabolites, further influencing cellular metabolism . The compound’s interaction with metabolic enzymes highlights its potential as a modulator of metabolic pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its effects . The distribution of this compound within tissues is influenced by factors such as tissue permeability and the presence of binding proteins .
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function. It has been found to localize to the cytoplasm and nucleus, where it interacts with enzymes and regulatory proteins . Targeting signals and post-translational modifications play a role in directing this compound to these compartments . The compound’s subcellular localization is essential for its ability to modulate cellular processes and biochemical reactions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of isothiazol-3-amine typically involves the cyclization of amides derived from carboxylic acid precursors. One common method includes the reaction of 3-mercaptopropionic acid with ammonia or amines to form the corresponding amides, followed by cyclization using chlorinating agents or oxidizing conditions .
Industrial Production Methods
On an industrial scale, this compound can be produced through the ring-closure of 3-mercaptopropanamides. This process involves the use of acrylic acid to produce 3-mercaptopropionic acid, which is then converted to the corresponding amide. The thiol-amide is subsequently cyclized using chlorination or oxidation to yield this compound .
化学反应分析
Types of Reactions
Isothiazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfoxides.
Reduction: Reduction reactions can convert this compound to thiols or amines.
Substitution: The nitrogen and sulfur atoms in the ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, chlorine, and other oxidizing agents are commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Nucleophiles: Amines, thiols, and other nucleophiles can be used in substitution reactions.
Major Products
Disulfides: Formed through oxidation.
Thiols: Produced via reduction.
Substituted Isothiazoles: Result from nucleophilic substitution reactions.
科学研究应用
Isothiazol-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial, antifungal, and antiviral properties, making it useful in the development of new drugs and treatments.
Industry: Employed as a biocide in industrial water treatment to control microbial growth and biofouling .
相似化合物的比较
Similar Compounds
- Methylisothiazolinone
- Chloromethylisothiazolinone
- Benzisothiazolinone
- Octylisothiazolinone
- Dichlorooctylisothiazolinone
- Butylbenzisothiazolinone
Uniqueness
Isothiazol-3-amine stands out due to its specific structure, which allows for unique interactions with biological targets. Its ability to form mixed disulfides with thiol-containing enzymes is a distinctive feature that contributes to its potent antimicrobial activity. Additionally, its versatility in undergoing various chemical reactions makes it a valuable compound in synthetic chemistry .
属性
IUPAC Name |
1,2-thiazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N2S/c4-3-1-2-6-5-3/h1-2H,(H2,4,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYCKMNAVTMOAKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSN=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20511108 | |
| Record name | 1,2-Thiazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20511108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4592-62-5 | |
| Record name | 1,2-Thiazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20511108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action for these compounds in reducing gastric acid secretion?
A1: Research indicates that certain derivatives of isothiazol-3-amine, specifically those with a thieno[3,4-d]this compound 1,1-dioxide core structure, act as potent histamine H2-receptor antagonists. [, , , ] This means they block the action of histamine at the H2 receptors in the stomach, which are responsible for stimulating acid production. []
Q2: Can you provide an example of a specific this compound derivative and its demonstrated antisecretory activity?
A2: N-[3-[3-(1-Piperidinylmethyl)phenoxy]propyl]thieno[3,4-d]this compound 1,1-dioxide (commonly referred to as Wy-45,662) is a potent example. [, ] In preclinical studies, it effectively inhibited basal acid secretion in rats, as well as histamine-stimulated and food-stimulated acid secretion in dogs. []
Q3: Are there any structural modifications that have been shown to significantly influence the antisecretory activity of these compounds?
A3: Yes, research suggests that even slight structural alterations can significantly impact activity. For instance, N-benzylation of Wy-45,662, resulting in Wy-46,499, led to a shift in its mechanism of action. [] While Wy-45,662 primarily acts as an H2-receptor antagonist, Wy-46,499 demonstrated a post-H2-receptor mechanism, inhibiting forskolin-stimulated acid secretion. [] This highlights the importance of structure-activity relationships in this class of compounds.
Q4: Have any studies explored potential resistance mechanisms to these compounds?
A4: While the provided research doesn't delve into specific resistance mechanisms, it's important to note that the development of resistance is a common challenge with many drug classes, especially those targeting receptors. Further investigation is needed to explore the potential for resistance development with prolonged exposure to this compound derivatives.
Q5: How does the in vitro activity of these compounds translate to in vivo models?
A5: Studies using isolated rat gastric mucosal cells demonstrate that compounds like Wy-45,662 can effectively suppress histamine-stimulated acid production. [] This in vitro activity translates well to in vivo models, as demonstrated by the compound's ability to inhibit acid secretion in rats and dogs under various stimulatory conditions. [] This suggests that these compounds hold promise for potential therapeutic applications.
Q6: Were any alternative synthetic routes explored for the synthesis of these compounds?
A6: Yes, researchers have investigated different synthetic pathways for specific derivatives. For example, a convenient synthesis of N-[2-[[[5-[(dimethylamino)methyl]-2-furanyl]methyl]thio]ethyl]thieno[3,4-d]this compound 1,1-dioxide hydrochloride, a potent antisecretory agent, has been described. [, , , ] This exploration of alternative synthetic routes is crucial for optimizing large-scale production and potentially reducing costs.
Q7: What is the significance of researching the structure-activity relationships of these compounds?
A7: Understanding the structure-activity relationship is vital for optimizing the potency, selectivity, and ultimately, the therapeutic potential of these compounds. [] By identifying the specific structural features that contribute to their antisecretory activity, researchers can design more effective and potentially safer drugs.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


